molecular formula C7H9N3O B1378084 2-cyclopropyl-1H-imidazole-4-carboxamide CAS No. 1384430-46-9

2-cyclopropyl-1H-imidazole-4-carboxamide

Cat. No.: B1378084
CAS No.: 1384430-46-9
M. Wt: 151.17 g/mol
InChI Key: ZIJDZTAYMWKMQH-UHFFFAOYSA-N
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Description

2-cyclopropyl-1H-imidazole-4-carboxamide is a heterocyclic compound with a molecular formula of C7H9N3O. It is part of the imidazole family, which is known for its broad range of chemical and biological properties . This compound is characterized by the presence of a cyclopropyl group attached to the imidazole ring, which contributes to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal and ammonia, leading to the formation of the imidazole ring . The reaction is usually carried out in a polar solvent such as water or ethanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopropyl-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic histidine residues in proteins.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1H-imidazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutics .

Properties

IUPAC Name

2-cyclopropyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6(11)5-3-9-7(10-5)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJDZTAYMWKMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-46-9
Record name 2-cyclopropyl-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-1H-imidazole-4-carboxamide
Reactant of Route 2
2-cyclopropyl-1H-imidazole-4-carboxamide
Reactant of Route 3
2-cyclopropyl-1H-imidazole-4-carboxamide
Reactant of Route 4
2-cyclopropyl-1H-imidazole-4-carboxamide
Reactant of Route 5
2-cyclopropyl-1H-imidazole-4-carboxamide
Reactant of Route 6
2-cyclopropyl-1H-imidazole-4-carboxamide

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